Cox-2/PI3K-IN-2
Description
Significance of Cyclooxygenase-2 (COX-2) in Cancer Pathogenesis
Cyclooxygenase-2 (COX-2) is an enzyme that is typically unexpressed in normal cells but becomes highly expressed in response to inflammation and in various cancers. imrpress.com Its role in cancer is multifaceted, promoting tumor proliferation, the formation of new blood vessels (angiogenesis), invasion into surrounding tissues, and the spread of cancer to distant sites (metastasis). imrpress.commdpi.commednexus.org COX-2 achieves this by producing prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2), which can stimulate cancer progression. nih.govascopost.com
Overexpression of COX-2 has been observed in a significant number of premalignant and malignant tumors, including colorectal, breast, lung, pancreatic, and gastric cancers. imrpress.comnih.gov In colorectal cancer, for instance, COX-2 expression has been found in a high percentage of cases and is associated with more advanced and poorly differentiated tumors. imrpress.com Studies have shown that increased COX-2 expression is an early event in the development of rectal cancer. mdpi.com The enzyme's activity also helps cancer cells to evade apoptosis (programmed cell death) and suppress the body's immune response against the tumor. mdpi.comnih.gov This makes COX-2 a critical target in cancer therapy.
Role of the Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Pathway in Malignancy
The Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway is one of the most frequently over-activated intracellular pathways in human cancers. nih.govresearchgate.net This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. frontiersin.orgmedsci.org Dysregulation of the PI3K/AKT pathway, often through genetic mutations or other alterations, is a characteristic feature of many malignancies, including blood cancers like leukemia. mdpi.com
Activation of this pathway contributes to several hallmarks of cancer, including sustained proliferative signaling and the ability to evade growth suppressors. mdpi.com The PI3K/AKT pathway is known to be activated by various growth factors and can be triggered by the activation of COX-2 signaling. medsci.orgtbzmed.ac.ir Its overactivation promotes uncontrolled cell growth and can lead to resistance to both chemotherapy and immunotherapy. nih.govmdpi.com The central role of this pathway in driving cancer progression has made it a key target for the development of new anti-cancer drugs. nih.gov
Rationale for Dual Inhibition of COX-2 and PI3K/AKT Pathways in Cancer Therapy
Given the interconnected roles of the COX-2 and PI3K/AKT pathways in promoting cancer, there is a strong rationale for inhibiting both simultaneously. COX-2 activation can lead to the subsequent activation of the PI3K/AKT pathway, creating a synergistic effect that drives tumor progression and metastasis. tbzmed.ac.ir Therefore, targeting both pathways with a single therapeutic agent could offer a more potent and holistic strategy to combat cancer. tbzmed.ac.ir
Preclinical studies have shown that combining a COX-2 inhibitor with a PI3K/AKT inhibitor can lead to a synergistic reduction in cancer cell proliferation and migration. tbzmed.ac.ir For example, in lung adenocarcinoma cells, inhibiting both pathways was more effective than targeting either one alone. nih.gov This dual-inhibition approach has the potential to overcome resistance mechanisms that can arise when only a single pathway is targeted. vulcanchem.com By disrupting two critical signaling networks at once, dual inhibitors may be able to more effectively induce cancer cell death and prevent the development of chemoresistance. researchgate.netnih.gov
Overview of Dual-Target Inhibitors in Preclinical Oncology Research, with Emphasis on Cox-2/PI3K-IN-2 as a Research Compound
The promise of dual inhibition has led to the development of several preclinical compounds that target both the COX-2 and PI3K pathways. These dual-target inhibitors are designed to bind to and block the activity of both enzymes. tbzmed.ac.ir While none have yet been translated into clinical practice, they represent an exciting area of cancer research. tbzmed.ac.ir
One such research compound is This compound . This small molecule is designed to simultaneously inhibit both COX-2 and PI3K. Preclinical research suggests that by targeting these two interconnected pathways, this compound could have potential applications in treating cancers where both pathways are active, such as colorectal and breast cancer. vulcanchem.com The development of such dual-target inhibitors is a significant step towards more effective and targeted cancer therapies. tbzmed.ac.ir
Research Findings on Dual Inhibition
| Cancer Type | Key Findings | Reference |
| Lung Adenocarcinoma | Inhibition of both COX-2 and PI3K pathways led to decreased cell proliferation and migration. | |
| Breast Cancer | High COX-2 expression was associated with poor prognosis in patients with PIK3CA mutations. | |
| Melanoma | Elevated COX-2 levels were observed in tumor samples compared to normal tissues. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
(3Z)-1-(imidazol-1-ylmethyl)-3-(2-oxo-1-propylindol-3-ylidene)urea |
InChI |
InChI=1S/C16H17N5O2/c1-2-8-21-13-6-4-3-5-12(13)14(15(21)22)19-16(23)18-11-20-9-7-17-10-20/h3-7,9-10H,2,8,11H2,1H3,(H,18,23)/b19-14- |
InChI Key |
AHZVMEXLIIBRBY-RGEXLXHISA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=N/C(=O)NCN3C=CN=C3)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=NC(=O)NCN3C=CN=C3)C1=O |
Origin of Product |
United States |
Molecular Mechanisms of Action of Cox 2/pi3k in 2
Direct Enzymatic Inhibition of COX-2 Activity by Cox-2/PI3K-IN-2
This compound functions as a selective and potent inhibitor of the COX-2 enzyme. medchemexpress.com The COX-2 enzyme is a key player in the inflammatory process, responsible for converting arachidonic acid into prostaglandins (B1171923). medsci.org In various pathological conditions, particularly cancer, COX-2 is often overexpressed, leading to increased production of prostaglandins that promote tumor growth, angiogenesis, and immune evasion. medsci.orgvulcanchem.com
Research indicates that this compound exhibits a high affinity for the COX-2 enzyme, with a reported Ki value of 3.02 nM, signifying strong and selective binding. medchemexpress.com This inhibitory action is comparable to other known COX-2 inhibitors like celecoxib (B62257), which has an IC50 of 40 nM. apexbt.com The structural design of dual inhibitors like this compound often incorporates specific chemical motifs, such as a sulfonamide group, which facilitates targeted binding to the active site of the COX-2 enzyme. vulcanchem.com
Inhibitory Potency of this compound and Comparators against COX Enzymes
| Compound | Target Enzyme | Inhibitory Value (IC50/Ki) |
|---|---|---|
| This compound | COX-2 | 3.02 nM (Ki) medchemexpress.com |
| Celecoxib | COX-2 | 40 nM (IC50) apexbt.com |
| Rofecoxib | COX-2 | 18 nM (IC50) |
| NS-398 | COX-2 | 1.77 µM (IC50) |
| SC-560 | COX-1 | 9 nM (IC50) |
| Ibuprofen | COX-1 | 13 µM (IC50) |
| Ibuprofen | COX-2 | 370 µM (IC50) |
This table presents the inhibitory values (IC50 or Ki) of this compound and other reference compounds against COX-1 and COX-2 enzymes. A lower value indicates greater potency.
A primary consequence of COX-2 inhibition by this compound is the significant reduction in the synthesis of prostaglandins, most notably prostaglandin (B15479496) E2 (PGE2). vulcanchem.com PGE2 is a major product of the COX-2 pathway and is deeply implicated in cancer progression by influencing cell proliferation, survival, invasion, and angiogenesis. medsci.orgoup.comaacrjournals.org
By blocking the catalytic activity of COX-2, this compound effectively curtails the conversion of arachidonic acid to prostaglandin precursors, leading to a marked decrease in PGE2 production. vulcanchem.comnih.gov This effect has been demonstrated in various preclinical models where treatment with COX-2 inhibitors leads to reduced PGE2 levels. apexbt.comaai.org For instance, studies on other COX-2 inhibitors like celecoxib and NS-398 have shown a direct correlation between enzyme inhibition and diminished PGE2 synthesis. apexbt.comaai.org The reduction of PGE2 levels disrupts the pro-tumorigenic microenvironment that is often sustained by high COX-2 activity. nih.gov
The suppression of PGE2 synthesis via COX-2 inhibition triggers a cascade of downstream cellular effects that are largely anti-tumorigenic. By mitigating PGE2 signaling, this compound can inhibit cancer cell proliferation and induce apoptosis (programmed cell death). bohrium.com PGE2 is known to promote cell survival by activating pro-survival pathways and inhibiting apoptotic mechanisms. aacrjournals.org Therefore, its reduction can sensitize cancer cells to apoptosis.
Furthermore, the inhibition of the COX-2/PGE2 axis has been shown to impede tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients. vulcanchem.com It also plays a role in modulating the immune system; high levels of PGE2 can suppress the activity of immune cells that would otherwise attack cancer cells. nih.gov By reducing PGE2, COX-2 inhibitors can help restore anti-tumor immune surveillance. nih.gov In some contexts, the inhibition of COX-2 and the subsequent decrease in prostaglandins can also affect cell adhesion and migration, key processes in cancer metastasis. medsci.orgaai.org
Impact on Prostaglandin (e.g., PGE2) Synthesis and Metabolism
Direct Kinase Inhibition of PI3K/AKT Pathway Components by this compound
In addition to its action on COX-2, this compound is a potent inhibitor of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. medchemexpress.com This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is one of the most frequently activated signaling cascades in human cancer. tbzmed.ac.ir The dual-action of this compound is achieved through a molecular scaffold that includes a morpholino-chromene component, which is designed for binding to PI3K. vulcanchem.com
The compound exhibits potent pan-PI3K inhibitory activity, with a reported IC50 value of 2.78 nM. medchemexpress.com This indicates that it can effectively block the activity of multiple PI3K isoforms.
Inhibitory Potency of this compound and Other Inhibitors on PI3K
| Compound | Target | Inhibitory Value (IC50) |
|---|---|---|
| This compound | PI3K (pan) | 2.78 nM medchemexpress.com |
| Cox-2/PI3K-IN-1 | PI3Kα | 1.14 nM |
| ZSTK474 | PI3K (pan) | Potent effects noted oncotarget.com |
| BYL719 | p110α | Potent effects noted oncotarget.com |
| IPI145 | p110γ/δ | Potent effects noted oncotarget.com |
This table shows the IC50 values for this compound and other PI3K inhibitors, illustrating its high potency.
The primary downstream effector of PI3K is the serine/threonine kinase AKT (also known as protein kinase B). Upon activation by PI3K, AKT is phosphorylated at key residues (such as Ser473 and Thr308), which in turn phosphorylates a wide array of downstream substrates to promote cell survival and growth. nih.gov
By inhibiting PI3K, this compound prevents the phosphorylation and subsequent activation of AKT. vulcanchem.com This has been confirmed in preclinical models where treatment with PI3K inhibitors or dual inhibitors leads to a reduction in the levels of phosphorylated AKT (p-AKT). vulcanchem.comnih.gov
One critical downstream substrate of AKT is the proline-rich AKT substrate 40 kDa (PRAS40). oncotarget.com When phosphorylated by AKT, PRAS40's inhibitory hold on the mammalian target of rapamycin (B549165) complex 1 (mTORC1) is released, allowing mTORC1 to promote protein synthesis and cell growth. oncotarget.complos.org By blocking AKT activation, this compound keeps PRAS40 in its active, mTORC1-inhibitory state. nih.gov This leads to decreased downstream signaling, resulting in the inhibition of cell growth and the induction of apoptosis. nih.govnih.gov Studies have shown that inhibition of the PI3K/AKT pathway can suppress the phosphorylation of PRAS40. nih.govthno.org
Inhibition of PI3K Isoforms (e.g., p110γ)
Interplay and Cross-talk Between COX-2 and PI3K/AKT Signaling Pathways in Malignancy
The COX-2 and PI3K/AKT pathways are not independent but are engaged in significant cross-talk, creating a robust signaling network that promotes cancer progression. tbzmed.ac.irnih.gov COX-2-derived PGE2 can activate the PI3K/AKT pathway, and conversely, the PI3K/AKT pathway can induce the expression of COX-2, forming a positive feedback loop that amplifies pro-tumorigenic signals. oup.comresearchgate.netnih.gov
For example, PGE2 has been shown to activate the PI3K/AKT pathway, which contributes to resistance to apoptosis and promotes cell survival. nih.govresearchgate.net In epithelial ovarian cancer, COX-2 overexpression is significantly associated with activated AKT. nih.gov Similarly, in colorectal cancer, PGE2 can promote invasion through PI3K signaling. medsci.org On the other hand, activation of the PI3K/AKT pathway can lead to the upregulation of COX-2 expression, further fueling the production of prostaglandins. oncotarget.comresearchgate.net
This intricate cross-talk underscores the rationale for developing dual inhibitors like this compound. By simultaneously targeting both pathways, such compounds can disrupt the feedback loop and potentially achieve a more potent anti-cancer effect than single-target agents. tbzmed.ac.ir This dual-inhibition strategy may also circumvent resistance mechanisms that can arise when only one pathway is blocked. vulcanchem.com Targeting both COX-2 and PI3K/AKT can lead to a more comprehensive shutdown of the signaling networks that drive cancer cell proliferation, survival, and metastasis. tbzmed.ac.ir
COX-2 Regulation of PI3K/AKT Signaling
A substantial body of evidence indicates that COX-2 can positively regulate the PI3K/AKT signaling pathway. Overexpression of COX-2 has been shown to increase the phosphorylation and activation of AKT. nih.govresearchgate.net In epithelial ovarian cancer, a significant association between COX-2 overexpression and activated AKT has been observed. nih.gov Inhibition of COX-2, either through specific inhibitors like NS398 or through siRNA-mediated gene silencing, leads to a reduction in AKT phosphorylation. nih.gov This suggests that COX-2 activity is, at least in part, responsible for maintaining a pro-survival signal through the PI3K/AKT pathway.
In non-small cell lung cancer (NSCLC), it has been demonstrated that COX-2 can directly bind to the epidermal growth factor receptor (EGFR), leading to the activation of the PI3K/AKT pathway. researchgate.net This interaction highlights a direct molecular bridge between COX-2 and a critical upstream activator of PI3K signaling. Furthermore, studies in macrophage models have revealed that a deficiency in COX-2 results in reduced expression of the p110γ catalytic subunit of PI3K, leading to defective AKT phosphorylation. aai.org This indicates that COX-2 can influence the very expression of key components of the PI3K pathway.
The downstream consequences of COX-2-mediated PI3K/AKT activation are significant. For instance, in osteosarcoma cells, COX-2 overexpression promotes epithelial-mesenchymal transition (EMT) and migration by activating the PI3K/AKT/NF-κB signaling cascade. spandidos-publications.com This demonstrates how COX-2 can drive aggressive cancer phenotypes through its influence on PI3K/AKT signaling.
PI3K/AKT Pathway Modulation of COX-2 Expression and Activity
The regulatory relationship between COX-2 and PI3K/AKT is not unidirectional. The PI3K/AKT pathway, in turn, plays a crucial role in modulating the expression and activity of COX-2. Activation of the PI3K/AKT pathway can lead to an increase in COX-2 expression. nih.govresearchgate.net For example, in intestinal epithelial cells, the expression of oncogenic K-Ras activates both the Raf/MEK/ERK and PI3K/Akt/PKB pathways, resulting in a dramatic increase in COX-2 levels. aacrjournals.org While the MEK/ERK pathway is a major driver of this induction, inhibition of the PI3K/Akt/PKB pathway also partially blocks the K-Ras-mediated increase in COX-2. aacrjournals.org
Mechanistically, the PI3K/AKT pathway can regulate COX-2 expression at both the transcriptional and post-transcriptional levels. In some cellular contexts, the PI3K/AKT pathway predominantly regulates the stability of COX-2 mRNA. aacrjournals.org Furthermore, the PI3K/AKT pathway can influence the activity of transcription factors that are known to regulate the COX-2 gene promoter. For instance, in endometrial cancer cells, the PI 3-K/Akt pathway is required for the activation of NF-κB, a key transcriptional regulator of COX-2. nih.gov Inhibition of PI3K or AKT blocks the phosphorylation of IκB, an inhibitor of NF-κB, thereby preventing NF-κB from translocating to the nucleus and driving COX-2 expression. nih.gov
In other cell types, the PI3K/AKT pathway can cooperate with other signaling cascades, such as the p38 MAPK pathway, to induce COX-2 expression. nih.gov This convergence of signaling pathways on the COX-2 promoter underscores the complexity of its regulation.
Disruption of Pro-tumorigenic Positive Feedback Loops (e.g., PGE2-COX-2 via PI3K-AKT)
A critical aspect of the interplay between COX-2 and PI3K/AKT is the formation of pro-tumorigenic positive feedback loops. One of the most well-characterized of these loops involves prostaglandin E2 (PGE2), the primary enzymatic product of COX-2. PGE2 can, in turn, induce the expression of COX-2, creating a self-amplifying cycle that promotes tumorigenesis. nih.govresearchgate.net
The PI3K/AKT pathway is a key mediator of this PGE2-induced COX-2 expression. nih.gov In lung adenocarcinoma cells, PGE2 stimulation activates the PI3K-AKT pathway, which is required for the subsequent upregulation of COX-2. nih.gov Inhibition of PI3K-AKT signaling effectively blocks this PGE2-mediated induction of COX-2. nih.gov This disruption of the positive feedback loop has significant functional consequences, as the simultaneous targeting of both COX-2 and PI3K-AKT leads to a synergistic suppression of PGE2-induced cell proliferation and migration. nih.gov
This positive feedback loop is not limited to lung cancer. In colon cancer cells, PGE2 signaling through its EP2 receptor can also boost COX-2 expression, a process that may involve the regulation of the PI3K/AKT pathway. spandidos-publications.com The ability of this compound to simultaneously inhibit both arms of this feedback loop is a key feature of its therapeutic potential.
Modulation of Key Downstream Signaling Effectors by this compound
By inhibiting both COX-2 and PI3K, this compound is poised to modulate a range of downstream signaling effectors that are critical for cellular processes such as inflammation, proliferation, and survival.
Nuclear Factor-κB (NF-κB) Pathway
The NF-κB pathway is a central regulator of inflammation and is frequently dysregulated in cancer. Both the COX-2 and PI3K/AKT pathways are intricately linked to NF-κB signaling. As previously mentioned, the PI3K/AKT pathway can directly promote the activation of NF-κB by phosphorylating its inhibitor, IκB. nih.gov In turn, NF-κB is a known transcriptional activator of the COX-2 gene.
Furthermore, COX-2 deficiency in macrophages has been shown to impair cell adhesion and migration, processes that are linked to NF-κB activity. aai.org In adrenocortical cells, the induction of COX-2 by lipopolysaccharide (LPS) involves the activation of both the p38 MAPK and PI3K/Akt signaling pathways, which converge to modulate NF-κB transcriptional activity. nih.gov By inhibiting both COX-2 and PI3K, this compound can be expected to significantly dampen NF-κB activity, thereby reducing the expression of its target genes involved in inflammation and cell survival.
Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)
The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are another set of key signaling cascades that are influenced by both COX-2 and PI3K. The activation of Ras, a common upstream event in cancer, leads to the activation of both the Raf/MEK/ERK and PI3K/Akt/PKB pathways, both of which contribute to the induction of COX-2. aacrjournals.org
The p38 MAPK pathway, in particular, has been shown to be involved in the regulation of COX-2 expression in various cell types, often in conjunction with the PI3K/AKT pathway. nih.govphysiology.org In some instances, p38 MAPK and NF-κB appear to regulate COX-2 expression through separate signaling pathways. physiology.org In other contexts, PI3K/AKT activity might regulate both the p38 MAPK and NF-κB signaling pathways. nih.gov
Sphingosine-1-phosphate (S1P), a signaling lipid, induces COX-2 expression through both the p42/p44 MAPK (ERK) and PI3K/Akt pathways. nih.gov The dual inhibition of COX-2 and PI3K by this compound would likely lead to a multifaceted modulation of MAPK signaling, affecting different MAPK family members depending on the cellular context.
Cyclic AMP-Response Element Binding Protein (CREB)
CREB is a transcription factor that plays a crucial role in mediating the transcriptional response to a variety of extracellular signals. The activation of CREB is often linked to both the COX-2 and PI3K/AKT pathways. In lung adenocarcinoma cells, PGE2-induced COX-2 expression requires the activation of CREB. nih.gov This activation of CREB is, in turn, dependent on the PI3K-AKT pathway, as inhibition of PI3K-AKT signaling diminishes PGE2-induced CREB phosphorylation. nih.gov
Furthermore, the induction of COX-2 by thrombin in human cardiomyocytes involves a signaling cascade that includes PI3K/Akt and leads to the activation of CREB. nih.gov The ability of this compound to inhibit both COX-2 and PI3K suggests that it would effectively suppress the activation of CREB, thereby downregulating the expression of CREB-responsive genes, including COX-2 itself.
Data Tables
Table 1: Effects of Pathway Inhibition on COX-2 Expression
| Cell Type | Stimulus | Inhibitor | Effect on COX-2 Expression | Reference |
|---|---|---|---|---|
| Intestinal Epithelial Cells | Oncogenic K-Ras | LY 294002 (PI3K inhibitor) | Partial Inhibition | aacrjournals.org |
| Lung Adenocarcinoma Cells | PGE2 | LY294002 (PI3K inhibitor) | Inhibition | nih.gov |
| Endometrial Cancer Cells | - | Wortmannin, LY294002 (PI3K inhibitors) | Reduction | nih.gov |
| Adrenocortical Cells | LPS | LY294002 (PI3K inhibitor) | Prevention of Increase | nih.gov |
Table 2: Key Signaling Interactions
| Pathway Component 1 | Interaction | Pathway Component 2 | Cellular Context | Reference |
|---|---|---|---|---|
| COX-2 | Activates | PI3K/AKT | Epithelial Ovarian Cancer, NSCLC | nih.govresearchgate.net |
| PI3K/AKT | Induces | COX-2 Expression | Intestinal Epithelial Cells, Endometrial Cancer | aacrjournals.orgnih.gov |
| PGE2 | Induces COX-2 via | PI3K/AKT | Lung Adenocarcinoma | nih.gov |
| PI3K/AKT | Activates | NF-κB | Endometrial Cancer | nih.gov |
| PI3K/AKT & p38 MAPK | Co-regulate | COX-2 Expression | Adrenocortical Cells | nih.gov |
Hypoxia-Inducible Factor-1α (HIF-1α)
Hypoxia-Inducible Factor-1α (HIF-1α) is a crucial transcription factor that enables cellular adaptation to low oxygen (hypoxic) conditions, often found within the tumor microenvironment. The interplay between COX-2, PI3K, and HIF-1α is a key aspect of the molecular action of this compound.
Under hypoxic conditions, the expression of both COX-2 and HIF-1α is often elevated. researchgate.net The PI3K/Akt signaling pathway is a known upstream regulator of HIF-1α. researchgate.netmdpi.com Activation of PI3K can lead to the induction of HIF-1α even in the absence of hypoxia. researchgate.net Specifically, the activation of the PI3K/Akt pathway can increase HIF-1α protein levels without altering its mRNA levels, suggesting a post-transcriptional regulatory mechanism. mdpi.com
Research has shown that the inhibition of PI3K can suppress the hypoxia-induced expression of HIF-1α. karger.com For instance, the PI3K inhibitor LY294002 has been demonstrated to down-regulate HIF-1α and vascular endothelial growth factor (VEGF), a downstream target of HIF-1α, by suppressing the PI3K/Akt pathway. karger.com This suggests that the PI3K-inhibitory component of this compound plays a significant role in its ability to modulate HIF-1α.
Furthermore, there is a feedback loop between COX-2 and HIF-1α. HIF-1α can induce the expression of COX-2. researchgate.netmdpi.com Conversely, COX-2 and its product, prostaglandin E2 (PGE2), can activate HIF-1α. researchgate.netnih.gov This activation of HIF-1α by PGE2 can occur through the PI3K/Akt pathway. researchgate.net Therefore, by inhibiting both COX-2 and PI3K, this compound can disrupt this positive feedback loop from multiple points, leading to a more potent suppression of HIF-1α and its downstream effects on angiogenesis and cell survival.
| Pathway Component | Role in HIF-1α Regulation | Effect of this compound Inhibition |
| PI3K/Akt | Upstream activator of HIF-1α translation. mdpi.com | Inhibition of this pathway by this compound would lead to decreased HIF-1α levels. |
| COX-2/PGE2 | Can induce HIF-1α expression, often via the PI3K/Akt pathway. researchgate.net | Inhibition by this compound disrupts this induction. |
| HIF-1α | Induces the expression of pro-angiogenic factors like VEGF and also COX-2. researchgate.netmdpi.com | Downregulation of HIF-1α by this compound reduces these downstream effects. |
Epithelial-to-Mesenchymal Transition (EMT) Modulation
Epithelial-to-mesenchymal transition (EMT) is a cellular program that is integral to embryonic development and wound healing but is often aberrantly activated in cancer, where it promotes metastasis and drug resistance. dovepress.com The dual inhibition of COX-2 and PI3K by this compound is critical in modulating EMT.
The PI3K/Akt pathway is a significant driver of EMT. mdpi.com Its activation can lead to the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like vimentin (B1176767) and N-cadherin. mdpi.comnih.gov Inhibition of the PI3K pathway has been shown to reverse the EMT process. nih.gov
COX-2 is also deeply implicated in promoting EMT. frontiersin.org Overexpression of COX-2 can induce an EMT-like phenotype, and its inhibition can reverse these changes. nih.govwaocp.org The mechanisms by which COX-2 influences EMT are multifaceted and often involve the PI3K/Akt pathway. nih.govfrontiersin.org For example, COX-2 can activate the PI3K/Akt/NF-κB signaling cascade, which in turn initiates the expression of genes that drive EMT. nih.gov
Under hypoxic conditions, which are common in solid tumors, COX-2 expression is often linked to the EMT process and the invasive potential of cancer cells. mdpi.com The interplay between a hypoxic microenvironment, COX-2, and HIF-1α can co-activate pathways that promote EMT. mdpi.com
By simultaneously targeting both COX-2 and PI3K, this compound can effectively disrupt the signaling networks that drive EMT. This dual inhibition leads to a more comprehensive blockade of the EMT program than targeting either pathway alone.
| EMT Marker | Change during EMT | Effect of this compound Inhibition |
| E-cadherin | Decreased | Increased expression, promoting an epithelial phenotype. nih.gov |
| Vimentin | Increased | Decreased expression, reducing mesenchymal characteristics. nih.gov |
| N-cadherin | Increased | Decreased expression. mdpi.com |
| Snail-1 | Increased | Decreased expression. mdpi.com |
Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by cancer cells. nih.gov It catabolizes the essential amino acid tryptophan into kynurenine, leading to a tumor microenvironment that suppresses the function of effector T-cells. nih.gov The expression and activity of IDO1 are intricately linked to both the COX-2 and PI3K pathways.
There is substantial evidence suggesting that IDO1 expression can be downstream of COX-2. nih.gov The product of COX-2, prostaglandin E2 (PGE2), can induce the expression of IDO1 in tumor cells. labcorp.comfrontiersin.org This induction is often mediated through the activation of the PI3K pathway. labcorp.comfrontiersin.org Specifically, PGE2 binding to its receptor can activate protein kinase C (PKC) and PI3K, which in turn upregulates IDO1. frontiersin.org
Therefore, the inhibition of COX-2 by this compound would reduce the production of PGE2, thereby diminishing a key stimulus for IDO1 expression. Concurrently, the inhibition of the PI3K pathway directly interferes with the signaling cascade that leads to IDO1 upregulation. labcorp.comfrontiersin.org This dual blockade makes this compound a potentially effective agent for reversing the immunosuppressive tumor microenvironment created by IDO1.
| Molecule | Function | Regulation by COX-2/PI3K |
| IDO1 | Catalyzes tryptophan to kynurenine, suppressing T-cell function. nih.gov | Upregulated by COX-2/PGE2 via the PI3K pathway. labcorp.comfrontiersin.org |
| Tryptophan | Essential amino acid for T-cell function. | Depleted by IDO1 activity. |
| Kynurenine | Immunosuppressive metabolite. | Produced by IDO1 activity. nih.gov |
Other Interacting Pathways and Molecules
The therapeutic effects of this compound are further amplified by its influence on a network of other interacting signaling pathways and molecules that are critical in cancer.
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a major driver of cell proliferation and survival in many cancers. mdpi.com There is a significant crosstalk between EGFR and the COX-2 and PI3K pathways. EGFR signaling can induce COX-2 expression, often through the MAPK/ERK pathway. nih.gov Conversely, COX-2 can also influence EGFR activity. The PI3K/Akt pathway is a major downstream effector of EGFR signaling. mdpi.com By inhibiting PI3K, this compound directly blocks a critical arm of the EGFR signaling cascade.
c-MET: The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in cell migration, invasion, and angiogenesis. The PI3K/Akt pathway is a key downstream mediator of c-MET signaling.
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival. Its activity is often linked to integrin signaling and the PI3K/Akt pathway.
Peroxisome Proliferator-Activated Receptor γ (PPARγ): There is a recognized interplay between PPARγ and COX-2. The combination of PPARγ agonists with COX-2 inhibitors has shown synergistic tumor-suppressing effects in some studies. nih.govoncotarget.com
RhoA/Rho kinase (ROCK): The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton, cell polarity, and migration. It is often intertwined with the PI3K/Akt pathway in controlling cell motility.
Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis. researchgate.net There is extensive crosstalk between the JAK/STAT3 pathway and the PI3K/Akt pathway. oncotarget.com Activation of PI3K can lead to the activation of STAT3, and both pathways can be activated by common upstream signals like EGFR. oncotarget.com Inhibition of the PI3K pathway by this compound can therefore lead to the downstream inhibition of STAT3 signaling.
| Interacting Molecule/Pathway | Role in Cancer | Connection to this compound |
| EGFR | Promotes cell proliferation and survival. mdpi.com | PI3K is a major downstream effector of EGFR. mdpi.com |
| c-MET | Involved in cell migration and invasion. | PI3K/Akt is a key downstream pathway. |
| FAK | Regulates cell adhesion and migration. | Activity is linked to the PI3K/Akt pathway. |
| PPARγ | Potential for synergistic tumor suppression with COX-2 inhibitors. nih.govoncotarget.com | Interacts with the COX-2 pathway. nih.govoncotarget.com |
| RhoA/ROCK | Controls cell motility. | Interacts with the PI3K/Akt pathway. |
| STAT3 | Promotes cell proliferation and survival. researchgate.net | Can be activated by the PI3K/Akt pathway. oncotarget.com |
Novel Therapeutic Strategies and Potential Research Avenues for Cox 2/pi3k in 2
Monotherapy vs. Combination Therapy Approaches in Preclinical Models
The dual inhibition of cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K) by compounds such as Cox-2/PI3K-IN-2 is a promising strategy in cancer therapy. Preclinical studies have explored the efficacy of this dual inhibition as both a standalone treatment (monotherapy) and in combination with other established cancer treatments. While monotherapy with dual inhibitors has shown some activity, the focus of much of the research has been on combination therapies to enhance anti-tumor effects and overcome resistance mechanisms. mdpi.comresearchgate.net
The rationale for combination therapy is rooted in the complex and interconnected nature of cancer signaling pathways. mdpi.comnih.gov When one pathway is inhibited, cancer cells can often compensate by upregulating alternative survival pathways. mdpi.comfrontiersin.org For instance, the inhibition of the PI3K/Akt/mTOR pathway can sometimes lead to the activation of the MAPK/ERK pathway, mitigating the therapeutic effect. mdpi.com By targeting multiple pathways simultaneously, combination therapies aim to create a more comprehensive and durable anti-cancer response. mdpi.comnih.govnih.gov
Preclinical evidence suggests that combining inhibitors of the PI3K and COX-2 pathways can be more effective than targeting either pathway alone. nih.govaacrjournals.org This is due to the significant crosstalk between the COX-2 and PI3K signaling cascades. aacrjournals.orgnih.gov For example, prostaglandin (B15479496) E2 (PGE2), a product of the COX-2 enzyme, can activate the PI3K/Akt pathway, promoting cell survival and proliferation. nih.govresearchgate.net Therefore, a dual inhibitor like this compound is designed to disrupt this synergistic relationship.
Synergistic Effects with Conventional Chemotherapy Agents (e.g., 5-fluorouracil)
Preclinical studies have demonstrated that combining COX-2 inhibitors with conventional chemotherapy agents like 5-fluorouracil (B62378) (5-FU) can lead to synergistic anti-tumor effects. cdnsciencepub.comspandidos-publications.comjcancer.orgnih.gov This is particularly evident in cancer cells that exhibit high levels of COX-2 expression. cdnsciencepub.comnih.gov
One study investigating the combination of wogonin (B1683318) (a compound with COX-2 inhibitory effects) and 5-FU in hepatocellular carcinoma (HCC) cells found a significant synergistic inhibitory effect on cells with high COX-2 expression. cdnsciencepub.com The combination therapy led to decreased cell survival and was shown to inhibit COX-2 expression through the regulation of the PI3K/Akt signaling pathway. cdnsciencepub.comnih.gov In vivo experiments using human tumor xenografts confirmed that the combination treatment resulted in significant growth inhibition. cdnsciencepub.comspandidos-publications.com
Another study using parecoxib, a selective COX-2 inhibitor, in combination with 5-FU in colorectal cancer cells also demonstrated synergistic effects in suppressing metastasis. nih.gov The combination therapy was found to inhibit the PI3K/Akt/NF-κB signaling pathway. nih.gov Similarly, the combination of curcumin (B1669340) and 5-FU showed stronger cytotoxicity in several hepatocellular carcinoma cell lines compared to single-drug applications, with the mechanism being linked to the inhibition of NF-κB and COX-2 protein expression. jcancer.org
The table below summarizes key findings from preclinical studies on the synergistic effects of combining COX-2 inhibition with 5-fluorouracil.
| Cancer Type | COX-2 Inhibitor | Key Findings | Signaling Pathway Implicated | Reference |
| Hepatocellular Carcinoma | Wogonin | Synergistic inhibition of cell survival in high COX-2 expressing cells; significant tumor growth inhibition in vivo. | PI3K/Akt | cdnsciencepub.comnih.gov |
| Hepatocellular Carcinoma | Celecoxib (B62257) | Synergistically enhanced the antitumor effect of 5-FU; inhibited angiogenesis and tumor growth. | PTEN/PI3K/Akt/HIF-1 | spandidos-publications.com |
| Colorectal Cancer | Parecoxib | Synergistically suppressed metastasis and inhibited cell migration and invasion. | PI3K/Akt/NF-κB | nih.gov |
| Hepatocellular Carcinoma | Curcumin | Stronger cytotoxicity compared to single agents; synergistic effect on inhibiting tumor growth in vivo. | NF-κB/COX-2 | jcancer.org |
Integration with Radiotherapy
The integration of dual COX-2/PI3K inhibition with radiotherapy presents a promising strategy to enhance the efficacy of radiation treatment. frontiersin.orgnih.govnih.gov Both the COX-2 and PI3K pathways are implicated in resistance to radiotherapy. frontiersin.orgaacrjournals.org Overexpression of COX-2 has been linked to radioresistance, and its inhibition can enhance tumor response to radiation. aacrjournals.orgnih.gov Similarly, the PI3K/Akt/mTOR pathway is a key regulator of cell survival and is often activated in response to radiation-induced DNA damage, contributing to radioresistance. frontiersin.orgfrontiersin.org
Preclinical studies have shown that inhibiting either the COX-2 or the PI3K pathway can sensitize cancer cells to radiation. frontiersin.orgnih.govnih.gov For instance, the selective COX-2 inhibitor celecoxib has been shown to enhance tumor response to radiation in preclinical models of lung and esophageal cancer. nih.gov In head and neck squamous cell carcinoma (HNSCC) models, the combination of EGFR and COX-2 inhibitors was found to significantly increase radiosensitivity. nih.gov
Furthermore, inhibitors of the PI3K/Akt/mTOR pathway have been shown to sensitize various cancer cell types to radiotherapy, including non-small cell lung cancer, breast cancer, and head and neck cancer. frontiersin.org Dual PI3K/mTOR inhibitors have demonstrated the ability to induce a G1 phase arrest, making cancer cells more susceptible to the cytotoxic effects of radiation. frontiersin.org Given that this compound targets both of these radioresistance pathways, it is hypothesized that it could be a potent radiosensitizer.
Combination with Immunotherapy (e.g., Immune Checkpoint Inhibitors)
The combination of COX-2/PI3K pathway inhibition with immunotherapy, particularly immune checkpoint inhibitors (ICIs), is an area of active investigation. frontiersin.orgmdpi.comresearchgate.net The rationale for this combination lies in the immunosuppressive role of the COX-2/PGE2 axis and the PI3K pathway within the tumor microenvironment (TME). frontiersin.orgresearchgate.net
COX-2 and its product, PGE2, are known to promote an immunosuppressive TME by various mechanisms, including the induction of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and the suppression of T cell and natural killer (NK) cell activity. frontiersin.orgfrontiersin.org High COX-2 expression has been associated with T cell exclusion from tumors. frontiersin.org By inhibiting COX-2, it is possible to remodel the TME to be more favorable for an anti-tumor immune response, potentially enhancing the efficacy of ICIs like anti-PD-1 antibodies. frontiersin.orgresearchgate.net Preclinical studies have shown that combining COX inhibitors with anti-PD-1 therapy can promote tumor regression more effectively than anti-PD-1 monotherapy. frontiersin.orgresearchgate.net
The PI3K pathway is also involved in regulating the immune response. mdpi.com Activation of the PI3K pathway can lead to an immunosuppressive TME and is associated with resistance to immunotherapy. mdpi.com Preclinical evidence suggests that combining PI3K inhibitors with ICIs can improve treatment response and survival. mdpi.com For example, in a melanoma model, the combination of a PI3Kβ inhibitor and an anti-PD-1 antibody increased the infiltration of CD4+ and CD8+ T cells and improved outcomes compared to either monotherapy. mdpi.com
Given the roles of both COX-2 and PI3K in creating an immunosuppressive TME, a dual inhibitor like this compound could potentially overcome resistance to ICIs and improve patient outcomes.
Combination with Other Targeted Therapies (e.g., EGFR inhibitors)
The combination of dual COX-2/PI3K inhibition with other targeted therapies, such as epidermal growth factor receptor (EGFR) inhibitors, holds promise for overcoming treatment resistance. nih.govaacrjournals.orgnih.govmdpi.com There is significant crosstalk between the EGFR, PI3K, and COX-2 signaling pathways. aacrjournals.orgnih.gov EGFR activation can lead to increased COX-2 expression, and both pathways can activate the downstream PI3K/Akt signaling cascade. aacrjournals.org
Resistance to EGFR inhibitors is a major clinical challenge, and activation of the PI3K pathway is a known mechanism of resistance. nih.govmdpi.com Preclinical studies have shown that the dual inhibition of EGFR and COX-2 can be more effective than targeting either pathway alone. nih.govaacrjournals.org This combination has been shown to improve radiosensitization and result in synergistic growth inhibition in various cancer models. aacrjournals.orgnih.gov
Furthermore, combining NSAIDs (which inhibit COX enzymes) with EGFR inhibitors has shown additive or synergistic effects in preclinical HNSCC models, particularly those with PIK3CA mutations. mdpi.com This suggests that for tumors with activated PI3K signaling, the addition of a COX inhibitor can help overcome resistance to EGFR-targeted therapy. mdpi.com Therefore, a dual inhibitor like this compound could be particularly effective in combination with EGFR inhibitors in tumors where these pathways are co-activated.
Identification of Predictive Biomarkers for Response to Dual Inhibition
To optimize the clinical application of dual COX-2/PI3K inhibitors, the identification of predictive biomarkers is crucial. These biomarkers can help identify patient populations most likely to benefit from this targeted therapy, thereby improving treatment efficacy and avoiding unnecessary toxicity.
COX-2 Expression Levels
The expression level of COX-2 in tumor tissue is a primary candidate for a predictive biomarker for response to therapies involving COX-2 inhibition. nih.govmednexus.orgiiarjournals.org High levels of COX-2 expression are frequently observed in various cancers and are often associated with a poor prognosis. frontiersin.orgmednexus.org
Several studies have suggested that high COX-2 expression may predict a better response to treatment with COX-2 inhibitors. For example, in a study on non-small cell lung cancer (NSCLC), patients with moderate to high tumor COX-2 expression who were treated with celecoxib showed improved treatment outcomes. iiarjournals.org In melanoma, high COX-2 expression has been identified as a negative prognostic factor, suggesting that these patients might be candidates for COX-2 targeted therapies. nih.gov
However, the prognostic and predictive value of COX-2 expression can be complex and may vary depending on the cancer type and the specific treatment regimen. nih.goviiarjournals.org In some contexts, a direct correlation between COX-2 expression and response to COX-2 inhibitors has not been consistently observed. iiarjournals.org Despite this, the level of COX-2 expression remains a key biomarker to investigate in clinical trials of dual COX-2/PI3K inhibitors. mednexus.org
The following table summarizes the potential of COX-2 expression as a predictive biomarker in different cancers.
| Cancer Type | Association of High COX-2 Expression | Predictive Potential | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Poor prognosis; higher expression in advanced stages and lymph node metastasis. | May predict better response to COX-2 inhibitors. | mednexus.orgiiarjournals.org |
| Melanoma | Negative prognostic factor; correlates with deeper Breslow index and lymph node involvement. | Potential to identify patients who may benefit from COX-2 inhibition. | nih.gov |
| Breast Cancer | Associated with triple-negative subtype. | Prognostic impact, but predictive value for COX-2 inhibitors may depend on PIK3CA mutation status. | nih.govaacrjournals.org |
| Hepatocellular Carcinoma | Overexpressed in tumors. | High expression may indicate sensitivity to combination therapies involving COX-2 inhibition. | cdnsciencepub.com |
PIK3CA Mutational Status
The mutational status of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is a critical determinant in the efficacy of therapies targeting the PI3K pathway. nih.govfrontiersin.org Mutations in PIK3CA are one of the most common genetic alterations in cancers, occurring in approximately 15-20% of colorectal cancers and a significant percentage of breast cancers. frontiersin.orgnih.gov These mutations often lead to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, which promotes tumor cell proliferation, survival, invasion, and drug resistance. frontiersin.org
The presence of PIK3A mutations has been associated with a poorer response to certain targeted therapies, such as HER2 inhibitors in breast cancer. nih.gove-crt.org This resistance is thought to be driven by the hyperactivation of the PI3K pathway downstream of the inhibited receptor. nih.gov Consequently, the PIK3CA mutational status is being explored as a predictive biomarker for the efficacy of PI3K inhibitors. nih.govnih.gov
Preclinical studies have suggested that tumors harboring PIK3CA mutations may be particularly sensitive to PI3K inhibitors. For instance, in breast cancer patient-derived xenografts (PDX), the COX-2 inhibitor celecoxib demonstrated significant antitumor effects only in models with a mutated PIK3CA gene. nih.gov This effect was linked to the inhibition of S6 ribosomal protein and AKT phosphorylation, key downstream effectors of the PI3K pathway. nih.gov This highlights a potential synergistic relationship where COX-2 inhibition is more effective in the context of a PI3K pathway activated by mutation.
The most frequent PIK3CA mutations occur in the helical and kinase domains. frontiersin.org Helical domain mutations, such as E542K and E545K, alter the enzyme's conformation, enhancing its interaction with membrane phospholipids (B1166683) and increasing its catalytic activity. frontiersin.org Kinase domain mutations, like H1047R, directly boost the lipid kinase activity of PI3K. frontiersin.org Both types of mutations lead to the aberrant activation of downstream signaling. frontiersin.org The specific type of PIK3CA mutation may influence the degree of pathway activation and, consequently, the sensitivity to inhibitors.
Research is ongoing to understand how different PIK3CA mutations affect the response to dual Cox-2/PI3K inhibitors like this compound. The rationale is that by simultaneously blocking two key nodes in oncogenic signaling, such dual inhibitors could be particularly effective in tumors driven by PIK3CA mutations.
Other Molecular Signatures and Prognostic Factors
Beyond PIK3CA mutations, several other molecular signatures and prognostic factors are relevant to the therapeutic potential of this compound.
COX-2 Expression: The expression level of Cyclooxygenase-2 (COX-2) itself is a significant factor. nih.govfrontiersin.org Overexpression of COX-2 is observed in many cancers and is often associated with a poor prognosis. frontiersin.orgjpatholtm.org However, some studies have shown that high COX-2 expression, particularly in combination with a wild-type PIK3CA status, can be associated with a better prognosis in certain breast cancer subtypes. nih.gov COX-2 is known to activate the PI3K/Akt pathway, suggesting a direct mechanistic link that could be exploited by a dual inhibitor. nih.govresearchgate.net Furthermore, COX-2 expression has been implicated in immune evasion by driving the expression of indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme. aacrjournals.org Therefore, inhibiting COX-2 could have the dual benefit of directly impacting tumor cell signaling and enhancing anti-tumor immunity. aacrjournals.org
PTEN Status: The loss or mutation of the tumor suppressor gene PTEN is another critical factor. PTEN is a phosphatase that counteracts PI3K activity. nih.gov Loss of PTEN function leads to hyperactivation of the PI3K/AKT pathway, similar to the effect of PIK3CA mutations. nih.govspandidos-publications.com Therefore, PTEN status is a key determinant of sensitivity to PI3K pathway inhibitors and is often associated with resistance to other therapies. nih.gov
Activation of Parallel Pathways: The activation of parallel signaling pathways, such as the Ras/Raf/MEK/ERK pathway, can influence the response to PI3K inhibitors. aging-us.com There is significant crosstalk between the PI3K/AKT and MEK/ERK pathways, and the activation of one can sometimes compensate for the inhibition of the other. nih.gov Therefore, the mutational status of genes like KRAS could be an important prognostic or predictive marker. spandidos-publications.com
Inflammation-Related Gene Signatures: As COX-2 is a key mediator of inflammation, signatures of inflammation-related genes may provide prognostic information and predict response to COX-2 inhibitors. frontiersin.org For example, a prognostic signature based on inflammation-related genes has been developed for colon adenocarcinoma. frontiersin.org
The table below summarizes key molecular signatures and their potential relevance to this compound therapy.
| Molecular Signature | Role in Cancer | Potential Relevance for this compound Therapy |
| PIK3CA Mutations | Activate the PI3K/AKT pathway, promoting tumor growth and survival. frontiersin.org | May predict sensitivity to the PI3K inhibition component of the dual inhibitor. nih.govnih.gov |
| COX-2 Expression | Promotes inflammation, angiogenesis, and cell survival; can activate the PI3K/AKT pathway. frontiersin.orgnih.gov | High expression may indicate tumors that are more dependent on this pathway, potentially increasing sensitivity to the inhibitor. |
| PTEN Loss/Mutation | Leads to hyperactivation of the PI3K/AKT pathway by removing its negative regulator. nih.gov | Similar to PIK3CA mutations, may indicate sensitivity to PI3K inhibition. |
| KRAS Mutations | Activates the parallel MEK/ERK signaling pathway. spandidos-publications.com | May confer resistance to single-agent PI3K inhibition, highlighting the potential advantage of a dual inhibitor strategy. |
| IDO1 Expression | An immunosuppressive enzyme whose expression can be driven by COX-2. aacrjournals.org | Inhibition of COX-2 may reduce IDO1 expression, potentially overcoming immune resistance. aacrjournals.org |
Addressing Mechanisms of Resistance to Therapy
Resistance to targeted therapies is a major challenge in cancer treatment. Understanding the mechanisms of both intrinsic and acquired resistance is crucial for developing effective therapeutic strategies for dual inhibitors like this compound.
Acquired Resistance Mechanisms
Acquired resistance develops in tumors that are initially sensitive to a therapy. This often occurs through the selection and expansion of pre-existing resistant clones or the acquisition of new genetic or epigenetic alterations.
For PI3K inhibitors, several mechanisms of acquired resistance have been described:
Secondary Mutations: New mutations in the target protein or in other components of the signaling pathway can emerge. For example, secondary mutations in PIK3CA can prevent the inhibitor from binding effectively.
Pathway Reactivation: Tumor cells can reactivate the PI3K pathway through various mechanisms. This can include the amplification of the PIK3CA gene or the loss of the tumor suppressor PTEN. researchgate.netmdpi.com
Activation of Bypass Pathways: Similar to intrinsic resistance, the upregulation of parallel signaling pathways is a common mechanism of acquired resistance. frontiersin.org For example, increased signaling through receptor tyrosine kinases (RTKs) can reactivate the PI3K pathway or activate other survival pathways. mdpi.comfrontiersin.org
Upregulation of Downstream Effectors: Resistance can also occur through the activation of downstream effectors of the PI3K pathway, such as AKT or mTOR, in a PI3K-independent manner. researchgate.net
The dual-targeting nature of this compound may help to overcome or delay the development of resistance compared to single-agent inhibitors. By inhibiting two distinct but interconnected pathways, the drug may reduce the ability of tumor cells to escape through the activation of a single bypass mechanism.
Future Directions in Drug Discovery and Translational Research for Dual Inhibitors
The development of dual-target inhibitors represents a promising strategy in cancer therapy. researchgate.netresearchgate.net Future research in this area will focus on optimizing the design of these molecules and translating them into clinical practice.
Optimization of Dual-Target Inhibitor Design for Enhanced Potency and Selectivity
The design of dual inhibitors like this compound requires a careful balance of activity against both targets. The goal is to achieve potent inhibition of both COX-2 and PI3K while maintaining selectivity over other related kinases to minimize off-target effects.
Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are essential to identify the chemical features that confer potency and selectivity for each target. acs.orgmdpi.com By systematically modifying the chemical structure of the inhibitor, researchers can identify key functional groups and structural motifs that enhance binding to the active sites of both COX-2 and PI3K.
Computational Modeling: Molecular docking and other computational techniques are valuable tools for predicting how a compound will interact with its target proteins. nih.govscielo.br These methods can guide the design of new inhibitor variants with improved binding affinity and selectivity.
Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a particular target. nih.gov By creating a pharmacophore model that incorporates the requirements for both COX-2 and PI3K inhibition, it may be possible to design novel dual inhibitors with optimized properties.
Selectivity Profiling: It is crucial to test new inhibitor candidates against a panel of related kinases to ensure that they are selective for their intended targets. nih.gov This helps to avoid unintended off-target effects that could lead to toxicity.
The development of dual inhibitors with enhanced potency and selectivity holds the potential to create more effective and safer cancer therapies. researchgate.netfrontiersin.org By simultaneously targeting multiple oncogenic pathways, these agents may be able to overcome the limitations of single-target drugs, including the development of resistance. researchgate.netresearchgate.net
Advanced Preclinical Models for Efficacy and Mechanistic Evaluation
The successful translation of a promising dual-target agent such as this compound from a laboratory concept to a clinical candidate hinges on rigorous preclinical evaluation. Advanced preclinical models are indispensable for assessing in vivo efficacy, understanding the mechanism of action in a biological context, and identifying potential biomarkers. For a compound like this compound, which targets both the cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K) pathways, a multi-pronged approach using various sophisticated models is essential to fully characterize its therapeutic potential.
Cell-Based Assays for Mechanistic Insights
Initial evaluation often begins with a panel of cancer cell lines. For a dual inhibitor like this compound, these assays are crucial for confirming that the compound engages its targets within the cell and produces the desired biological effect. Western blot assays, for instance, can be used to measure the downstream effects of PI3K inhibition, such as a reduction in the phosphorylation of Akt and mTOR. mdpi.com Concurrently, assays measuring prostaglandin E2 (PGE2) production can confirm the intracellular inhibition of COX-2. mdpi.com Studies on other dual-target inhibitors have successfully used these methods to verify the on-target activity within cancer cells. acs.org
In Vivo Xenograft Models
To evaluate anti-tumor efficacy in a living system, mouse xenograft models are a standard and critical step. In these models, human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the investigational compound to assess its ability to inhibit tumor growth.
For a compound like this compound, xenograft models using cell lines with known mutations in the PI3K pathway (e.g., PIK3CA-mutant) or high COX-2 expression would be particularly relevant. nih.gov Preclinical studies on other PI3K inhibitors have demonstrated significant tumor growth inhibition in xenograft models of glioblastoma, ovarian cancer, and head and neck squamous cell carcinoma (HNSCC). acs.orgresearchgate.net Similarly, COX-2 inhibitors have shown efficacy in rodent models of bladder and breast cancer. nih.gov The evaluation of this compound in such models would provide crucial data on its in vivo potency and therapeutic window.
Table 1: Illustrative Data from a Hypothetical Xenograft Study of this compound This table represents the type of data that would be generated from preclinical xenograft models. Specific data for this compound is not publicly available.
| Model | Treatment Group | Tumor Growth Inhibition (%) | Key Pathway Modulation |
|---|---|---|---|
| HT-29 (Colon Cancer) | Vehicle Control | 0% | - |
| HT-29 (Colon Cancer) | This compound | Data not available | Downregulation of p-Akt, Reduced PGE2 |
| A549 (Lung Cancer) | Vehicle Control | 0% | - |
| A549 (Lung Cancer) | This compound | Data not available | Inhibition of mTOR, Upregulation of Bax |
| MCF-7 (Breast Cancer) | Vehicle Control | 0% | - |
Patient-Derived Organoids (PDOs)
A more advanced and clinically relevant model system involves the use of patient-derived organoids (PDOs). These are three-dimensional cultures grown from a patient's own tumor tissue, which retain many of the genetic and architectural features of the original tumor. PDOs offer a platform to test the efficacy of a drug on a diverse range of patient-specific tumors, potentially identifying subsets of patients most likely to respond. Testing this compound across a biobank of PDOs from various cancers, such as colorectal or breast cancer, could reveal correlations between specific genetic markers (like PIK3CA mutations) and treatment sensitivity. nih.gov
Models for Mechanistic Evaluation
Beyond efficacy, advanced models are used to dissect the precise molecular mechanisms of a drug's action. The dual inhibition of COX-2 and PI3K is expected to have complex effects on the tumor microenvironment, including on angiogenesis (the formation of new blood vessels) and the immune response.
Studies on other COX-2 inhibitors have shown they can prevent metastasis and potentiate antiangiogenic therapy in preclinical models. mdpi.com The mechanism often involves the suppression of PGE2, which can otherwise promote a tumor-supportive microenvironment. mdpi.com Similarly, PI3K inhibition can impact DNA damage repair pathways and increase the sensitivity of cancer cells to other treatments. researchgate.net Evaluating this compound in models designed to assess angiogenesis and immune cell infiltration would provide a deeper understanding of its multifaceted anti-cancer effects.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Akt |
| mTOR |
| Prostaglandin E2 (PGE2) |
| PIK3CA |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
